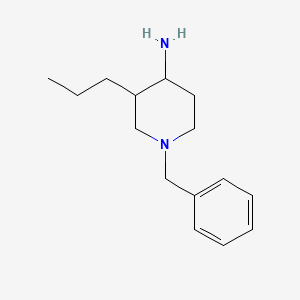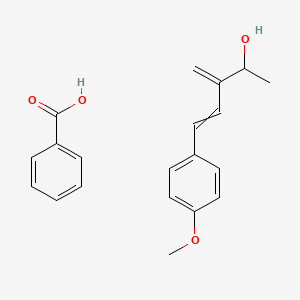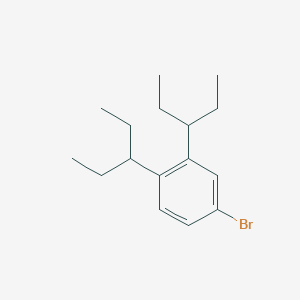![molecular formula C7H10O3 B14207079 [(1R,2R)-2-Acetylcyclopropyl]acetic acid CAS No. 774214-57-2](/img/structure/B14207079.png)
[(1R,2R)-2-Acetylcyclopropyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2R)-2-Acetylcyclopropyl]acetic acid is a chiral compound with a unique cyclopropyl ring structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and pharmaceuticals. The presence of both an acetyl group and a cyclopropyl ring imparts distinct chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-Acetylcyclopropyl]acetic acid typically involves the reaction of cyclopropyl derivatives with acetic acid under specific conditions. One common method includes the use of chiral catalysts to ensure the desired stereochemistry is achieved. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of chiral auxiliaries or catalysts is crucial to ensure the production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-Acetylcyclopropyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The cyclopropyl ring can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various cyclopropyl derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(1R,2R)-2-Acetylcyclopropyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of [(1R,2R)-2-Acetylcyclopropyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl ring and acetyl group play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
[(1R,2R)-2-Acetylcyclopropyl]acetic acid can be compared to other cyclopropyl-containing compounds, such as:
Cyclopropylacetic acid: Lacks the acetyl group, resulting in different chemical properties and reactivity.
Cyclopropylmethyl ketone: Contains a ketone group instead of an acetic acid moiety, leading to different applications and reactivity.
Cyclopropylcarbinol: Contains an alcohol group, which affects its solubility and reactivity.
Properties
CAS No. |
774214-57-2 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
2-[(1R,2R)-2-acetylcyclopropyl]acetic acid |
InChI |
InChI=1S/C7H10O3/c1-4(8)6-2-5(6)3-7(9)10/h5-6H,2-3H2,1H3,(H,9,10)/t5-,6+/m1/s1 |
InChI Key |
QSJJVLQRXNENQI-RITPCOANSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@@H]1CC(=O)O |
Canonical SMILES |
CC(=O)C1CC1CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14207006.png)
![1-{2-[(4-Methoxyphenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one](/img/structure/B14207011.png)
![Thiocyanic acid, [1-[(3-methoxyphenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207022.png)
![Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]-](/img/structure/B14207026.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]-](/img/structure/B14207035.png)
![1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene](/img/structure/B14207041.png)



![4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide](/img/structure/B14207058.png)
![Phenol, 4-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14207068.png)



